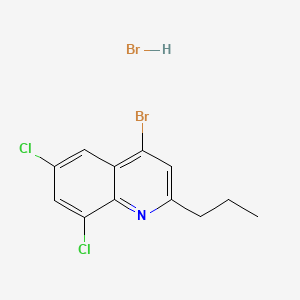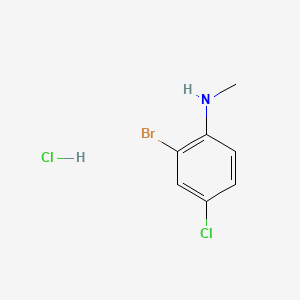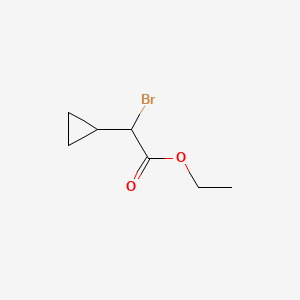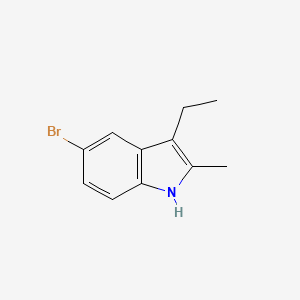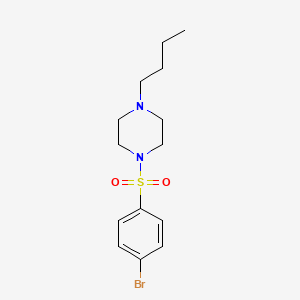
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC(N)=CC=C1N2CCN(CC)CC2 . This indicates that the compound contains a fluorine atom attached to a benzene ring, which is further connected to a piperazine ring with an ethyl group .
Aplicaciones Científicas De Investigación
Antimicrobial Studies
Compounds containing piperazinyl and fluoroaniline structures have been synthesized and evaluated for their antimicrobial properties. For example, a series of quinolone derivatives with substituted arylamine and piperazine groups showed significant antibacterial and antifungal activities against various strains, indicating the potential of such compounds in antimicrobial research (Patel, Patel, & Chauhan, 2007).
Neuroleptic Activity
Research has also focused on the neuroleptic potential of compounds with similar chemical structures. Certain piperazinylalkyl-oxazolones have exhibited notable neuroleptic activity with a low propensity for extrapyramidal side effects, suggesting their utility in developing safer neuroleptic medications (Cascio, Manghisi, & Fregnan, 1989).
Development of Imaging Agents
Compounds featuring piperazine and fluorophenyl groups have been explored as imaging agents for neurological conditions. For instance, a selective serotonin 1A molecular imaging probe was utilized with PET imaging to quantify receptor densities in the brains of Alzheimer's disease patients, highlighting the role of such compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
Mecanismo De Acción
Target of Action
It is known that many piperazine derivatives interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors
Mode of Action
Based on the known actions of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets by binding to the receptor sites, thereby modulating the activity of these receptors .
Biochemical Pathways
Piperazine derivatives are known to affect various biochemical pathways related to the neurotransmitter systems, including the dopaminergic and serotonergic systems .
Result of Action
Based on the known effects of similar piperazine derivatives, it can be hypothesized that this compound may modulate neurotransmitter systems, potentially leading to changes in neuronal activity .
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGAHZOTOHTFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-28-4 |
Source


|
| Record name | Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
